1,6-HEXANEDIOL
Overview
Description
Hexane-1,6-Diol, also known as 1,6-Hexanediol, is an organic compound with the molecular formula C6H14O2. It is a colorless, water-soluble solid that is commonly used in various industrial applications. This compound is characterized by the presence of two hydroxyl groups (-OH) attached to the terminal carbon atoms of a six-carbon linear chain.
Mechanism of Action
Target of Action
1,6-Hexanediol primarily targets biomolecular condensates . These are dynamic compartments in living cells where multiple proteins and nucleic acids are concentrated . They play a crucial role in various cellular processes, including transcriptional control, stress response, protein quality control, and DNA replication .
Mode of Action
This compound interferes with the weak hydrophobic protein-protein or protein-RNA interactions that comprise these liquid condensates . This disruption of biomolecular condensates is a key aspect of this compound’s mode of action .
Biochemical Pathways
The disruption of biomolecular condensates by this compound affects the 3D chromatin organization within cells . Short-term treatment with this compound results in reduced long-range interactions, strengthened compartmentalization, homogenized A-A interactions, B-to-A compartment switch, and TAD reorganization . Longer exposure has the opposite effects .
Pharmacokinetics
It is known that the compound is water-soluble , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The disruption of biomolecular condensates by this compound has significant effects on cellular processes. For instance, it has been found to impair kinases and phosphatases, and partly block DNA polymerases . Moreover, it can lead to changes in the 3D chromatin organization, affecting long-range interactions and compartmentalization .
Action Environment
The action of this compound can be influenced by environmental factors. For example, its ability to dissolve biomolecular condensates can be affected by the concentration of the compound . At higher concentrations, this compound can cause cell death . Furthermore, it is stable under normal conditions of use, but heating to decomposition may release irritating gases and vapors .
Biochemical Analysis
Biochemical Properties
1,6-Hexanediol contains hydroxyl groups and undergoes the typical chemical reactions of alcohols such as dehydration, substitution, esterification . It has been reported to interfere with weak hydrophobic protein-protein or protein-RNA interactions that comprise liquid condensates . This property of this compound has been used to characterize biomolecular condensates .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been reported to dissolve biomolecular condensates, which are involved in multiple cellular processes such as transcriptional control, stress response, quality control of proteins, and DNA replication . Long-term exposure to this compound can cause aberrant aggregation without affecting cell viability .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with hydroxyl groups. As it contains hydroxyl groups, it undergoes the typical chemical reactions of alcohols such as dehydration, substitution, esterification . Oxidation with pyridinium chlorochromate gives adipaldehyde . Dehydration of this compound gives oxepane, 2-methyltetrahydropyran and 2-ethyltetrahydrofuran .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Short-term exposure to 1.5% this compound has been found to dissolve biomolecular condensates, whereas long-term exposure caused aberrant aggregation without affecting cell viability .
Transport and Distribution
Due to its water-soluble nature, it is likely to be distributed throughout the cell and can potentially interact with various cellular components .
Subcellular Localization
Given its water-soluble nature and small size, it is likely to be present throughout the cell, including in the cytoplasm and nucleus .
Preparation Methods
Chemical Reactions Analysis
Hexane-1,6-Diol undergoes various chemical reactions typical of alcohols:
Oxidation: When oxidized with pyridinium chlorochromate, Hexane-1,6-Diol forms adipaldehyde.
Dehydration: Dehydration of Hexane-1,6-Diol can produce oxepane, 2-methyltetrahydropyran, and 2-ethyltetrahydrofuran.
Substitution and Esterification: The hydroxyl groups in Hexane-1,6-Diol can participate in substitution and esterification reactions, forming various esters and ethers.
Scientific Research Applications
Hexane-1,6-Diol has a wide range of applications in scientific research and industry:
Polyester and Polyurethane Production: It is used as a building block in the synthesis of polyesters and polyurethanes, improving their hardness and flexibility.
Biomolecular Condensates: Hexane-1,6-Diol is used to study biomolecular condensates, as it can interfere with weak hydrophobic protein-protein or protein-RNA interactions.
Phase Change Materials: It is used in combination with lauric acid for thermal energy storage applications.
Nanocrystal Synthesis: Hexane-1,6-Diol serves as a solvent for titanium tetra-isopropoxide to form titanium oxide nanocrystals.
Comparison with Similar Compounds
Hexane-1,6-Diol can be compared with other diols such as 2,5-Hexanediol and 1,4-Butanediol:
2,5-Hexanediol: This compound has hydroxyl groups on the second and fifth carbon atoms.
1,4-Butanediol: This compound has a shorter carbon chain and hydroxyl groups on the first and fourth carbon atoms.
Hexane-1,6-Diol is unique due to its longer carbon chain and terminal hydroxyl groups, which contribute to its distinct chemical properties and applications.
Properties
IUPAC Name |
hexane-1,6-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c7-5-3-1-2-4-6-8/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMIOPMDWAUFGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | 1,6-HEXANEDIOL | |
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Record name | 1,6-hexanediol | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/1,6-hexanediol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
31762-63-7, 27236-13-1 | |
Record name | Poly(hexamethylene oxide) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31762-63-7 | |
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Record name | 1,6-Hexanediol, homopolymer | |
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DSSTOX Substance ID |
DTXSID1027265 | |
Record name | 1,6-Hexanediol | |
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Molecular Weight |
118.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Other Solid; Other Solid, Colorless or white, hygroscopic solid; [CHEMINFO], COLOURLESS CRYSTALS. | |
Record name | 1,6-Hexanediol | |
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Record name | 1,6-Hexanediol | |
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Record name | 1,6-HEXANEDIOL | |
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Boiling Point |
208 °C | |
Record name | Hexane-1,6-Diol | |
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Record name | 1,6-Hexanediol | |
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Record name | 1,6-HEXANEDIOL | |
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Flash Point |
101 °C, 102 °C (216 °F) - closed cup | |
Record name | 1,6-Hexanediol | |
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Record name | 1,6-Hexanediol | |
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Record name | 1,6-HEXANEDIOL | |
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Solubility |
Soluble in water, Soluble in alcohol; sparingly soluble in hot ether., Solubility in water: good | |
Record name | 1,6-Hexanediol | |
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Record name | 1,6-HEXANEDIOL | |
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Density |
0.967 g/cu cm at 25 °C, Density: 0.953 g/cm cu at 50 °C, 0.96 g/cm³ | |
Record name | 1,6-Hexanediol | |
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Record name | 1,6-HEXANEDIOL | |
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Vapor Density |
4.07 (Air = 1), Relative vapor density (air = 1): 4.1 | |
Record name | 1,6-Hexanediol | |
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Vapor Pressure |
0.0005 [mmHg], 0.0005 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.007 | |
Record name | 1,6-Hexanediol | |
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Record name | 1,6-Hexanediol | |
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Record name | 1,6-HEXANEDIOL | |
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Impurities |
... Impurities are various diols and epsilon-caprolactone as well as traces of water. | |
Record name | 1,6-Hexanediol | |
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Color/Form |
Crystalline needles | |
CAS No. |
629-11-8, 27236-13-1 | |
Record name | 1,6-Hexanediol | |
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Record name | Hexane-1,6-Diol | |
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Record name | 1,6-Hexanediol, homopolymer | |
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Record name | HEXANEDIOL | |
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Melting Point |
41.5 °C, 42.8 °C | |
Record name | Hexane-1,6-Diol | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and molecular weight of hexane-1,6-diol?
A1: Hexane-1,6-diol has the molecular formula C6H14O2 and a molecular weight of 118.17 g/mol.
Q2: Are there any characteristic spectroscopic features of hexane-1,6-diol?
A2: While specific spectroscopic data is not provided in the abstracts, the presence of hydroxyl groups in hexane-1,6-diol would lead to characteristic O-H stretching bands in infrared spectroscopy (FTIR) and signals in nuclear magnetic resonance (NMR) spectroscopy. For example, cyanoethylation of hexane-1,6-diol using Amberlyst A-21 resin was confirmed by the presence of a CN stretching band at 2248 cm−1 in the FTIR spectrum. []
Q3: How does the rigidity/flexibility of detergents derived from hexane-1,6-diol affect their performance in membrane protein studies?
A3: Research on 3,4-bis(hydroxymethyl)hexane-1,6-diol-based maltosides (HDMs) demonstrated the importance of a balanced rigidity/flexibility profile for enhanced membrane protein stability. These detergents, synthesized from hexane-1,6-diol, showed superior performance compared to DDM and rivaled LMNG, a widely used amphiphile in GPCR structural studies. []
Q4: Can hexane-1,6-diol be used to synthesize polymers with shape memory properties?
A4: Yes, shape memory polyurethanes (SMPUs) have been successfully synthesized using hexane-1,6-diol as a building block. These SMPUs, incorporating recycled polyvinyl butyral, 4,4′-diphenylmethane diisocyanate, and polypropylene glycol, exhibited tunable shape memory properties based on the hard segment content and deformation magnitude. [, ]
Q5: How can hexane-1,6-diol be utilized for the in situ generation of syngas?
A5: Hexane-1,6-diol serves as an effective substrate for the ex situ generation of syngas (CO and H2) via iridium-catalyzed dehydrogenative decarbonylation. This syngas can then be employed in rhodium-catalyzed hydroformylation of olefins or palladium-catalyzed reductive carbonylation of aryl halides. []
Q6: Can hexane-1,6-diol be utilized as a starting material for the synthesis of cyclic ethers?
A6: Yes, hexane-1,6-diol undergoes cyclodehydration in the presence of heterogeneous catalysts to yield oxepane. Heteropoly acids, such as H3PW12O40, and metal(IV) phosphates have been demonstrated as effective catalysts for this transformation. [, ]
Q7: Have computational methods been employed to understand the adsorption of hexane-1,6-diol in zeolites?
A7: Yes, molecular simulations have been used to investigate the adsorption behavior of hexane-1,6-diol and other alkane-α, ω-diols in silicalite-1 (an all-silica zeolite). The simulations, coupled with experimental data, revealed the formation of large hydrogen-bonded clusters of hexane-1,6-diol within the zeolite pores. []
Q8: How does the chain length of diols impact their reactivity in lipase-catalyzed polycondensation reactions with diethyl furan-2,5-dicarboxylate?
A8: Studies on the lipase-catalyzed synthesis of semiaromatic copolyesters revealed that longer diols, starting from octane-1,8-diol, exhibited superior reactivity with diethyl furan-2,5-dicarboxylate compared to shorter diols like butane-1,4-diol. This difference in reactivity is attributed to the chain length and its influence on the enzyme-substrate interactions. []
Q9: What is the effect of incorporating cholic acid into hydrogels synthesized from hexane-1,6-diol?
A9: Biodegradable hydrogels containing cholic acid were prepared by copolymerizing a cholic acid-modified methacrylate monomer, bearing a hexane-1,6-diol spacer, with a poly(lactic acid)-b-poly(ethylene glycol)-b-poly(lactic acid) triblock copolymer. The incorporation of cholic acid resulted in slower degradation rates and enhanced bioactivity compared to hydrogels lacking the cholic acid component. []
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